1-Imidazol-1-ylcyclopentane-1-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

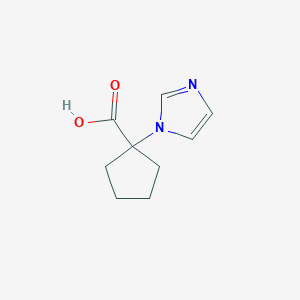

“1-Imidazol-1-ylcyclopentane-1-carboxylic acid” is a compound with the CAS Number: 1250209-82-5 . It has a molecular weight of 180.21 and its IUPAC name is 1-(1H-imidazol-1-yl)cyclopentanecarboxylic acid .

Molecular Structure Analysis

The InChI code for “1-Imidazol-1-ylcyclopentane-1-carboxylic acid” is 1S/C9H12N2O2/c12-8(13)9(3-1-2-4-9)11-6-5-10-7-11/h5-7H,1-4H2,(H,12,13) . This indicates the molecular structure of the compound.The dissociation constant for an acid imidazole is 14.5, which makes it less acidic than phenol, imides, and carboxylic acid except for alcohols . For a basic imidazole, the dissociation constant (pKa) is approximately 7 .

Scientific Research Applications

Novel Prodrug Formulations

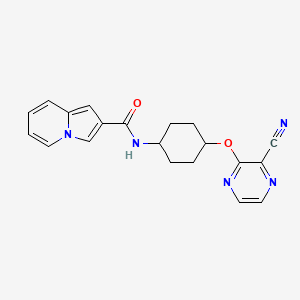

1-Imidazol-1-ylcyclopentane-1-carboxylic acid derivatives, particularly α-(1H-imidazol-1-yl)alkyl (IMIDA) carboxylic acid esters, have been synthesized and characterized as chemically labile entities. These compounds are recognized for their potential as novel prodrugs of carboxylic acids, offering a pathway for the development of improved therapeutic agents with enhanced properties (Majumdar et al., 2007).

Green Chemistry Applications

Imidazol-1-yl-acetic acid has been spotlighted as a promising green bifunctional organocatalyst. It facilitates the synthesis of 1,8-dioxooctahydroxanthenes under solvent-free conditions, emphasizing its role in promoting environmentally friendly chemical processes. Its water solubility and the ability to be recycled multiple times without losing efficiency underscore its potential in sustainable chemistry (Nazari et al., 2014).

Synthesis of Imidazole Derivatives

The compound has been involved in innovative synthetic methodologies. For example, the formation of imidazole-4-carboxylates through microwave-assisted 1,5-electrocyclization of azavinyl azomethine ylides represents a significant advancement. This process allows for the efficient and versatile synthesis of diversely functionalized imidazole derivatives, highlighting the compound's role in facilitating complex organic reactions (Preti et al., 2010).

Corrosion Inhibition

Imidazole derivatives, such as amino acid-based imidazolium zwitterions, have been synthesized and identified as novel and effective corrosion inhibitors for mild steel. These compounds exhibit high inhibition efficiencies, serving as protective agents against corrosion, thereby extending the lifespan and durability of metal-based structures (Srivastava et al., 2017).

properties

IUPAC Name |

1-imidazol-1-ylcyclopentane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c12-8(13)9(3-1-2-4-9)11-6-5-10-7-11/h5-7H,1-4H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYBNIQCKBCSNHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C(=O)O)N2C=CN=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Imidazol-1-ylcyclopentane-1-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

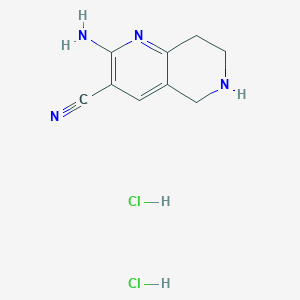

![11-(3-Methoxyanilino)-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B2451306.png)

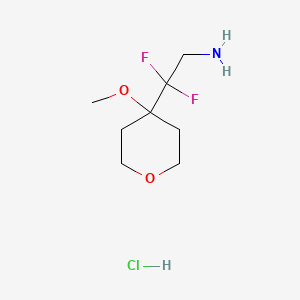

![Tert-butyl N-[3-(aminomethyl)-2,2-dimethylcyclobutyl]carbamate;hydrochloride](/img/structure/B2451317.png)

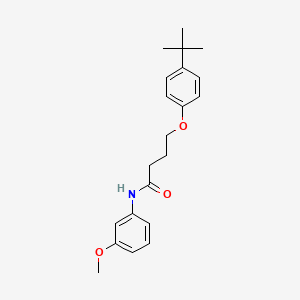

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2451322.png)